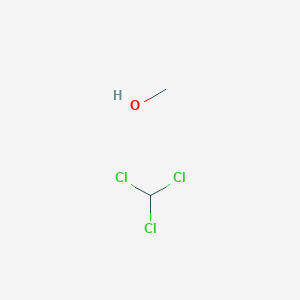

Chloroform methanol

説明

特性

分子式 |

C2H5Cl3O |

|---|---|

分子量 |

151.41 g/mol |

IUPAC名 |

chloroform;methanol |

InChI |

InChI=1S/CHCl3.CH4O/c2-1(3)4;1-2/h1H;2H,1H3 |

InChIキー |

WORJEOGGNQDSOE-UHFFFAOYSA-N |

正規SMILES |

CO.C(Cl)(Cl)Cl |

製品の起源 |

United States |

Foundational & Exploratory

The Core Principle of Chloroform-Methanol Extraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chloroform-methanol extraction method, a cornerstone of lipid biochemistry, stands as a robust technique for the isolation and purification of lipids from a wide array of biological samples. This guide delves into the fundamental principles underpinning this method, provides detailed experimental protocols for various sample types, and presents a comparative analysis of the most common approaches. The strategic use of a chloroform-methanol solvent system, followed by the induction of a phase separation, allows for the efficient partitioning of hydrophobic lipids from hydrophilic cellular components.

The Underlying Principle: A Monophasic System to a Biphasic Separation

The efficacy of the chloroform-methanol extraction lies in the miscibility of chloroform (B151607), methanol (B129727), and water in specific ratios to create a single-phase system that can thoroughly permeate biological tissues and disrupt lipid-protein complexes.[1][2]

Initially, a mixture of chloroform and methanol is added to the aqueous biological sample. Chloroform, a non-polar solvent, is adept at dissolving non-polar lipids, while methanol, a polar solvent, is miscible with both water and chloroform, acting as a bridge between the two.[3][4][5] This combination creates a monophasic solution that effectively solubilizes a broad spectrum of lipids, from neutral lipids to more polar phospholipids.

The critical step in the purification process is the addition of water or a saline solution. This disrupts the single-phase equilibrium and induces the formation of a biphasic system. The resulting two distinct layers are:

-

The Lower Chloroform Layer: Being denser than water, this layer settles at the bottom and contains the vast majority of the extracted lipids.[2]

-

The Upper Aqueous Methanol Layer: This layer contains the majority of the non-lipid contaminants, such as sugars, amino acids, salts, and other polar molecules.

This phase separation is the key to isolating the lipids from the rest of the cellular components. The process is often facilitated by centrifugation to ensure a clean separation between the two phases.

Key Methodologies: Folch and Bligh & Dyer

Two primary methods, each with its own specific solvent ratios and procedural nuances, have become the gold standard in chloroform-methanol extraction: the Folch method and the Bligh & Dyer method.

The Folch Method

Developed by Jordi Folch and his colleagues, this method is renowned for its exhaustive lipid extraction capabilities.[6] It typically employs a higher solvent-to-sample ratio, making it particularly suitable for tissues with lower water content.

The Bligh & Dyer Method

The Bligh & Dyer method is a modification of the Folch method that utilizes a lower solvent-to-sample ratio.[7] This makes it a more economical and often faster option, especially for samples with high water content, such as cell suspensions and certain tissues.[8] However, for samples with a high lipid content (greater than 2%), the Bligh & Dyer method may underestimate the total lipid content.[7][9]

Data Presentation: A Comparative Overview

The choice between the Folch and Bligh & Dyer methods often depends on the specific research question, the nature of the sample, and the desired level of lipid recovery. The following tables provide a summary of key parameters and a comparison of their effectiveness.

Table 1: Comparison of Folch and Bligh & Dyer Method Parameters

| Parameter | Folch Method | Bligh & Dyer Method |

| Initial Solvent Ratio (Chloroform:Methanol) | 2:1 (v/v) | 1:2 (v/v) |

| Final Solvent Ratio (Chloroform:Methanol:Water) | Approx. 8:4:3 (v/v) | 2:2:1.8 (v/v) |

| Solvent to Sample Ratio | High (e.g., 20:1) | Low (e.g., 3:1) |

| Primary Application | Tissues with low to moderate water content | Tissues and samples with high water content |

| Lipid Recovery | Generally considered more exhaustive, especially for high-lipid samples. | Efficient for low-lipid samples, but may underestimate lipids in high-fat samples (>2%).[7][9] |

Table 2: Physicochemical Properties of Solvents

| Solvent | Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Boiling Point (°C) | Solubility in Water |

| Chloroform | CHCl₃ | 119.38 | ~1.49 | 61.2 | Slightly soluble (~0.8 g/100 mL at 20°C)[4][5] |

| Methanol | CH₃OH | 32.04 | ~0.792 | 64.7 | Miscible |

| Water | H₂O | 18.02 | ~1.00 | 100.0 | - |

Experimental Protocols

The following are detailed methodologies for performing chloroform-methanol extractions on various common sample types. It is crucial to use high-purity solvents and adhere to proper safety precautions, as chloroform is a hazardous substance.

Protocol for Animal Tissue (Folch Method)

This protocol is adapted for the extraction of lipids from animal tissues.

Materials:

-

Tissue sample (e.g., liver, muscle)

-

Chloroform, analytical grade

-

Methanol, analytical grade

-

0.9% NaCl solution (or 0.88% KCl)

-

Homogenizer

-

Centrifuge and centrifuge tubes

-

Glassware (e.g., beakers, graduated cylinders, Pasteur pipettes)

-

Rotary evaporator or nitrogen stream for solvent evaporation

Procedure:

-

Homogenization: Weigh the tissue sample and homogenize it in a 2:1 (v/v) chloroform:methanol mixture. A common ratio is 20 mL of solvent per gram of tissue.[1]

-

Incubation: Agitate the homogenate for 15-20 minutes at room temperature.

-

Filtration/Centrifugation: Filter the homogenate or centrifuge it to pellet the solid debris. Collect the supernatant.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the supernatant. Vortex the mixture thoroughly.

-

Centrifugation: Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

-

Collection of Lipid Layer: Carefully aspirate and discard the upper aqueous methanol layer. Collect the lower chloroform layer containing the lipids using a clean Pasteur pipette.

-

Washing (Optional): To remove any residual non-lipid contaminants, the chloroform layer can be washed with a fresh portion of the upper phase (prepared by mixing chloroform, methanol, and 0.9% NaCl in the appropriate ratio).

-

Solvent Evaporation: Evaporate the chloroform from the lipid extract under a stream of nitrogen or using a rotary evaporator.

-

Storage: Store the dried lipid extract under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower to prevent oxidation.

Protocol for Cultured Cells (Bligh & Dyer Method)

This protocol is suitable for the extraction of lipids from adherent or suspension cultured cells.

Materials:

-

Cell pellet or adherent cells in a culture dish

-

Phosphate-buffered saline (PBS)

-

Chloroform, analytical grade

-

Methanol, analytical grade

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Glass Pasteur pipettes

Procedure:

-

Cell Harvesting: For adherent cells, wash with ice-cold PBS and then scrape them into a known volume of PBS. For suspension cells, pellet them by centrifugation and wash with ice-cold PBS. Resuspend in a known volume of water or PBS.

-

Monophasic Mixture Formation: To 0.8 mL of the cell suspension, add 3 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously.

-

Phase Separation Induction: Add an additional 1 mL of chloroform and vortex. Then, add 1 mL of deionized water and vortex again.

-

Centrifugation: Centrifuge the mixture at a low speed to separate the phases.

-

Collection of Lipid Layer: Carefully collect the lower chloroform phase.

-

Solvent Evaporation and Storage: Proceed with solvent evaporation and storage as described in the Folch method protocol.

Protocol for Plant Tissue

Lipid extraction from plant tissues requires additional steps to inactivate endogenous lipases that can alter the lipid profile.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform, analytical grade

-

Methanol, analytical grade

-

Formic acid or acetic acid

-

1 M KCl in 0.2 M H₃PO₄

-

Centrifuge and centrifuge tubes

-

Glassware

Procedure:

-

Inactivation of Lipases: Immediately after harvesting, freeze the plant tissue in liquid nitrogen to halt enzymatic activity.

-

Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a tube containing a cold mixture of chloroform:methanol:formic acid (or acetic acid), for example, in a 1:1:0.1 (v/v/v) ratio.

-

Phase Separation: Add 1 M KCl in 0.2 M H₃PO₄ to induce phase separation.

-

Centrifugation and Collection: Centrifuge the mixture and collect the lower chloroform phase.

-

Re-extraction: The remaining plant material can be re-extracted with chloroform to ensure complete lipid recovery.

-

Solvent Evaporation and Storage: Combine the chloroform extracts and proceed with solvent evaporation and storage.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the chloroform-methanol extraction process.

Caption: General workflow of chloroform-methanol lipid extraction.

Caption: Ternary phase diagram of the chloroform-methanol-water system.

References

- 1. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 2. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloroform - Lab preparation, Properties, Uses and Question/Answer [chemicalnote.com]

- 4. laballey.com [laballey.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. mmpc.org [mmpc.org]

- 7. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 8. benchchem.com [benchchem.com]

- 9. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Chloroform-Methanol Solvent System: A Technical Guide

The chloroform-methanol solvent system is a versatile and widely utilized binary mixture in scientific research, particularly in the fields of biochemistry, pharmacology, and materials science. Its unique properties, stemming from the interaction between the polar protic methanol (B129727) and the polar aprotic chloroform (B151607), allow for a broad range of applications, most notably in the extraction and separation of lipids. This guide provides an in-depth overview of the system's properties, common experimental protocols, and safety considerations.

Core Properties and Interactions

Chloroform (CHCl₃) and methanol (CH₃OH) form a non-ideal mixture with significant intermolecular interactions. The primary interaction is the hydrogen bond formed between the hydrogen atom of chloroform and the oxygen atom of methanol. This interaction leads to synergistic effects, where the properties of the mixture can differ significantly from those of the individual components. The system is known for its azeotropic behavior and complex thermodynamic properties, including negative heats of mixing in methanol-rich solutions and positive values in chloroform-rich solutions.[1]

Physicochemical Properties

The physical properties of the chloroform-methanol system, such as density and viscosity, vary with the composition of the mixture. These variations are not always linear, reflecting the complex intermolecular forces at play.

| Mole Fraction of Methanol (χCH₃OH) | Density at 298.15 K (g/cm³)[2][3] | Viscosity at 298.15 K (mPa·s)[2][3] |

| 0.0 | 1.4782 | 0.5357 |

| 0.1 | 1.4383 | 0.5451 |

| 0.2 | 1.36688 | 0.5108 |

| 0.3 | 1.32378 | 0.5144 |

| 0.4 | 1.27620 | 0.5142 |

| 0.5 | 1.2519 | 0.6413 |

| 0.6 | 1.15637 | 0.4976 |

| 0.7 | 1.08129 | 0.4830 |

| 0.8 | 0.99573 | 0.4655 |

| 0.9 | 0.89236 | 0.4426 |

| 1.0 | 0.7864 | 0.5327 |

Azeotropic Behavior

Chloroform and methanol form a minimum boiling point azeotrope, which is a mixture that boils at a constant temperature and has a constant composition in the vapor and liquid phases. This property is crucial in distillation processes.

| Property | Value |

| Azeotrope Composition (Methanol by mole fraction) | ~0.34[4] |

| Boiling Point of Azeotrope | 53.5 °C[5] |

Solubility Parameters

The Hansen Solubility Parameters (HSP) are used to predict the solubility of materials. They are based on the principle that "like dissolves like" and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Chloroform | 17.8[6][7] | 3.1[6][7] | 5.7[6][7] |

| Methanol | 15.1[6] | 12.3[6] | 22.3[6] |

Applications in Research

The primary application of the chloroform-methanol system is in the extraction of lipids from biological samples.[8] The varying polarity of the mixture allows for the efficient solubilization of a wide range of lipids, from non-polar triacylglycerols to more polar phospholipids.[9]

Lipid Extraction

The two most common methods for lipid extraction using chloroform-methanol are the Folch method and the Bligh-Dyer method. Both rely on creating a monophasic system with the sample, chloroform, and methanol, followed by the addition of water or a salt solution to induce phase separation.[8][10] This results in a biphasic system where the lower, denser chloroform layer contains the lipids, and the upper aqueous methanol layer contains polar contaminants.[10]

Experimental Protocols

1. Folch Method for Lipid Extraction

This method is suitable for a wide range of tissues and is considered a gold standard for total lipid extraction.[10]

Methodology:

-

Homogenize the tissue sample with a 2:1 (v/v) chloroform:methanol mixture. The total volume of the solvent mixture should be 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).[11][12]

-

Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[11][13]

-

Filter or centrifuge the homogenate to separate the liquid phase from the solid residue.[11][12]

-

Wash the liquid phase by adding 0.2 volumes of water or a 0.9% NaCl solution (e.g., 4 mL of saline for 20 mL of filtrate).[11]

-

Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate phase separation.[11][13]

-

Carefully remove the upper aqueous phase by siphoning.[11][12] This layer can be retained for the analysis of polar molecules.[11]

-

The lower chloroform phase, which contains the lipids, is collected.

-

Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the purified lipid extract.[11][12]

2. Bligh-Dyer Method for Lipid Extraction

This method is a modification of the Folch method and is particularly suited for samples with high water content, such as fish muscle.[14]

Methodology:

-

For a sample containing 1 mL of water (e.g., 1 mL of cell suspension or tissue homogenate), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[15][16]

-

Vortex the mixture thoroughly for 10-15 minutes.[16]

-

Add 1.25 mL of deionized water and mix for another minute.[14][16]

-

Centrifuge the mixture at a low speed (e.g., 1000 rpm for 5 minutes) to separate the phases.[15]

-

A biphasic system will form, with the chloroform layer at the bottom.

-

Carefully collect the lower chloroform phase using a Pasteur pipette.[15] To avoid contamination from the upper phase, it is recommended to apply gentle positive pressure while passing the pipette through the upper layer.[15]

-

The collected chloroform phase contains the extracted lipids.

Visualizations

Caption: Workflow for Lipid Extraction using Folch and Bligh-Dyer Methods.

Caption: Principle of Phase Separation in Lipid Extraction.

Safety and Handling

Both chloroform and methanol are hazardous chemicals and should be handled with appropriate safety precautions.

-

Chloroform: It is a suspected carcinogen and can cause damage to the liver and kidneys.[17] It is also toxic if inhaled or absorbed through the skin.[18]

-

Methanol: It is highly flammable and toxic.[19] Ingestion, inhalation, or skin contact can lead to serious health effects, including blindness and damage to the central nervous system.[19]

Handling Precautions:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[19][20]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., polyvinyl alcohol or Viton), safety goggles, and a lab coat.[20][21]

-

Store the solvent mixture in a tightly closed container in a cool, dry, and well-ventilated area.[21]

-

Dispose of waste according to institutional and local regulations.

In case of accidental exposure, seek immediate medical attention.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. ijesi.org [ijesi.org]

- 5. csmres.co.uk [csmres.co.uk]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 11. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 12. Lipid extraction by folch method | PPTX [slideshare.net]

- 13. youtube.com [youtube.com]

- 14. aquaculture.ugent.be [aquaculture.ugent.be]

- 15. tabaslab.com [tabaslab.com]

- 16. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 17. Viscosity of Chloroform – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]

- 18. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fr.cpachem.com [fr.cpachem.com]

- 20. riccachemical.com [riccachemical.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

The Nuances of Polarity in Chloroform-Methanol Mixtures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The binary solvent system of chloroform (B151607) and methanol (B129727) is a ubiquitous tool in the modern laboratory, prized for its versatile and tunable polarity. This guide delves into the core principles governing the polarity of these mixtures, offering a comprehensive resource for professionals in research, science, and drug development. By understanding the intricate interplay of molecular interactions, researchers can optimize methodologies, enhance separation efficiency, and improve the precision of their experimental outcomes.

Understanding the Polarity of the Pure Components

To appreciate the behavior of the mixture, it is essential to first understand the individual properties of chloroform and methanol.

| Property | Chloroform (CHCl₃) | Methanol (CH₃OH) |

| Polarity Index | 4.1 | 5.1 |

| Dielectric Constant (ε) at 20°C | 4.81[1] | 32.70 (at 25°C)[1] |

| Molecular Dipole Moment | ~1.15 D | ~1.70 D |

| Primary Intermolecular Forces | Dipole-dipole interactions, weak hydrogen bonding (C-H donor) | Hydrogen bonding (O-H donor and acceptor) |

Chloroform, a chlorinated hydrocarbon, is a moderately polar solvent. Its polarity arises from the electronegativity difference between the carbon and chlorine atoms, creating a molecular dipole. While traditionally considered a non-hydrogen bond donor, the acidic nature of the C-H bond in chloroform allows it to act as a weak hydrogen bond donor.[2]

Methanol, the simplest alcohol, is a highly polar protic solvent. The presence of the hydroxyl (-OH) group allows for strong hydrogen bonding, where the hydrogen atom acts as a donor and the oxygen atom as an acceptor. This extensive hydrogen bonding network is responsible for its high dielectric constant and miscibility with water.

The Non-Ideal Behavior of Chloroform-Methanol Mixtures: Synergistic Solvation

When chloroform and methanol are mixed, the resulting polarity does not follow a simple linear relationship based on the volume fractions of the components. Instead, the mixture exhibits non-ideal behavior, often referred to as synergistic solvation . This phenomenon arises from the specific and strong intermolecular interactions between chloroform and methanol molecules.

The primary interaction is the formation of hydrogen bonds between the acidic hydrogen of chloroform (C-H) and the oxygen atom of methanol (O-H), and between the hydrogen of methanol's hydroxyl group and the chlorine atoms of chloroform.[3] These interactions lead to the formation of distinct molecular clusters and a more ordered structure than would be expected from a simple mixture.

This synergistic effect can lead to a polarity for certain mixture compositions that is higher than what would be predicted by a linear interpolation of the properties of the pure solvents.[4][5] This is a critical consideration for applications where precise polarity is required.

Quantitative Measures of Non-Ideality

The deviation from ideal behavior can be quantified using excess thermodynamic properties , such as excess molar volume (VE) and excess dielectric constant (εE). Negative values for these properties, which are observed for chloroform-methanol mixtures, indicate stronger intermolecular interactions in the mixture than in the pure components, leading to a more compact structure and altered dielectric properties.

Table 1: Physicochemical Properties of Chloroform-Methanol Mixtures at 295 K

| Mole Fraction of Chloroform (X_chloroform) | Density (Kg/m³) | Viscosity (η) x 10⁻³ Ns/m² |

| 0.9 | 1438.3 | 0.5451 |

| 0.1 | 914.1 | 0.6114 |

Data extracted from Kaur and Juglan, 2015.

Practical Applications and Experimental Protocols

The tunable polarity of chloroform-methanol mixtures makes them invaluable in a variety of laboratory applications, most notably in chromatography and extraction.

Thin-Layer Chromatography (TLC) for Lipid Separation

Chloroform-methanol mixtures are extensively used as the mobile phase in the separation of lipids by Thin-Layer Chromatography (TLC). The ability to precisely adjust the polarity of the mobile phase allows for the effective separation of complex lipid mixtures, from nonpolar lipids like triglycerides to polar phospholipids.

Objective: To separate a mixture of representative lipids (e.g., cholesterol, oleic acid, phosphatidylcholine, and lysophosphatidylcholine) using a chloroform-methanol solvent system.

Materials:

-

TLC plates (silica gel 60)

-

Standard solutions of cholesterol, oleic acid, phosphatidylcholine, and lysophosphatidylcholine (B164491) in chloroform (1 mg/mL)

-

Developing solvent: Chloroform:Methanol (e.g., 9:1, 8:2, 7:3 v/v)

-

TLC developing tank

-

Capillary tubes for spotting

-

Visualizing agent (e.g., iodine vapor or phosphomolybdic acid spray)

-

Drying oven

Procedure:

-

Prepare the Developing Tank: Line the inside of the TLC tank with filter paper. Pour the chosen chloroform:methanol developing solvent into the tank to a depth of about 0.5 cm. Close the tank and allow it to saturate for at least 30 minutes. This ensures a vapor-rich environment, leading to better separation.

-

Spot the TLC Plate: Using a capillary tube, carefully spot small amounts of each lipid standard and the unknown mixture onto the baseline of the TLC plate, about 1.5 cm from the bottom. Keep the spots small and well-separated.

-

Develop the Plate: Place the spotted TLC plate into the saturated developing tank, ensuring the baseline is above the solvent level. Close the tank and allow the solvent front to ascend the plate.

-

Dry the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the tank and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

-

Visualize the Spots: Place the dried plate in a chamber containing iodine crystals or spray it with a phosphomolybdic acid solution. Gently heat the plate in an oven if using the spray. The lipid spots will appear as brown (iodine) or dark blue/black (phosphomolybdic acid) spots.

-

Calculate Rf Values: Measure the distance traveled by each spot from the baseline and the distance traveled by the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Expected Results: The lipids will separate based on their polarity. The least polar compound (cholesterol) will travel the furthest up the plate (highest Rf), while the most polar compound (lysophosphatidylcholine) will remain closer to the baseline (lowest Rf). By comparing the Rf values of the components in the mixture to those of the standards, the composition of the mixture can be determined.

References

The Genesis of a Gold Standard: A Technical Guide to Chloroform-Methanol Lipid Extraction

For Researchers, Scientists, and Drug Development Professionals

The ability to efficiently and reliably extract lipids from biological matrices is a cornerstone of numerous scientific disciplines, from fundamental cell biology to clinical diagnostics and pharmaceutical development. The discovery of the chloroform-methanol solvent system revolutionized lipid analysis, providing a robust method that remains a gold standard today. This technical guide delves into the core principles, experimental protocols, and quantitative comparisons of the two seminal methods based on this solvent mixture: the Folch and Bligh-Dyer techniques.

The Principle of Chloroform-Methanol Lipid Extraction

The efficacy of the chloroform-methanol mixture lies in its ability to overcome the challenges of extracting amphipathic lipid molecules from complex biological environments.[1] Chloroform (B151607), a non-polar solvent, is an excellent solvent for neutral lipids, while methanol (B129727), a polar solvent, can disrupt the hydrogen bonds between lipids and proteins within cell membranes and lipoproteins.[2][3]

The extraction process typically involves two key stages:

-

Monophasic System: Initially, the tissue sample is homogenized in a mixture of chloroform and methanol, which, along with the water present in the sample, forms a single-phase solution.[3][4] This monophasic system ensures intimate contact between the solvents and the cellular components, allowing for the comprehensive dissolution of lipids.

-

Biphasic System: Subsequently, the addition of more chloroform and/or water induces a phase separation, resulting in a biphasic system.[3][4] The upper, more polar phase consists primarily of methanol and water, and contains non-lipid contaminants such as sugars, amino acids, and salts. The lower, non-polar phase is rich in chloroform and contains the extracted lipids.[3]

This elegant principle of transitioning from a monophasic to a biphasic system allows for the clean separation of lipids from other cellular constituents.

Core Methodologies: Folch and Bligh-Dyer

Two primary methods, developed by Folch et al. and later modified by Bligh and Dyer, have become the benchmarks for chloroform-methanol lipid extraction. While both are based on the same fundamental principle, they differ in their solvent-to-sample ratios and procedural nuances.

The Folch Method

The method developed by Jordi Folch and his colleagues in 1957 is renowned for its thoroughness and is often considered the more rigorous of the two.[3] It utilizes a significantly larger volume of solvent relative to the sample size.[5]

The Bligh-Dyer Method

Introduced in 1959, the Bligh-Dyer method was developed as a more rapid and less solvent-intensive alternative to the Folch procedure.[6] It is particularly well-suited for samples with high water content, such as fish muscle.[7]

Quantitative Comparison of Extraction Methods

The choice between the Folch and Bligh-Dyer method often depends on the nature of the sample, particularly its lipid content. While both methods are effective, their extraction efficiencies can differ, especially in lipid-rich tissues.

| Parameter | Folch Method | Bligh-Dyer Method | Reference |

| Initial Solvent:Sample Ratio | 20:1 (v/w) | 3:1 (v/w) | [5] |

| Final Chloroform:Methanol:Water Ratio | 8:4:3 (v/v/v) | 2:2:1.8 (v/v/v) | [7] |

| Lipid Recovery in Low-Lipid Samples (<2%) | No significant difference | No significant difference | [5][7] |

| Lipid Recovery in High-Lipid Samples (>2%) | Higher and more accurate | Significantly lower estimates; underestimation increases with lipid content | [5][6][7] |

| Underestimation in High-Lipid Samples | - | Up to 50% lower than Folch | [7] |

Experimental Protocols

The following are detailed, step-by-step protocols for performing lipid extractions using the Folch and Bligh-Dyer methods.

Detailed Folch Method Protocol

This protocol is adapted from the original publication by Folch et al.[8]

Materials:

-

Homogenizer

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or distilled water)

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenization: Homogenize the tissue sample with a 2:1 (v/v) chloroform:methanol mixture to a final volume 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent). Agitate the mixture for 15-20 minutes at room temperature.[9]

-

Filtration/Centrifugation: Filter the homogenate through a filter paper or centrifuge it to recover the liquid phase.[9]

-

Washing: Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase (e.g., 4 mL of salt solution for 20 mL of extract). Vortex the mixture for a few seconds.[8]

-

Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.[8]

-

Collection of Lipid Phase: Carefully remove the upper aqueous phase by siphoning. The lower chloroform phase contains the purified lipids.[9]

-

Solvent Evaporation: Evaporate the chloroform from the lower phase under a vacuum using a rotary evaporator or under a stream of nitrogen. The remaining residue is the total lipid extract.[9]

Detailed Bligh-Dyer Method Protocol

This protocol is based on the publication by Bligh and Dyer.[6]

Materials:

-

Vortex mixer

-

Chloroform

-

Methanol

-

Distilled water

-

Centrifuge

-

Pasteur pipette

Procedure:

-

Initial Extraction: For a sample containing approximately 1 mL of water (e.g., 1 g of tissue with ~80% water content), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 10-15 minutes.[6]

-

Addition of Chloroform: Add 1.25 mL of chloroform to the mixture and vortex for 1 minute.[6]

-

Addition of Water: Add 1.25 mL of distilled water and vortex for another minute.[6]

-

Phase Separation: Centrifuge the mixture to separate the two phases. A disc of denatured protein will often be visible at the interface.[6]

-

Collection of Lipid Phase: Carefully aspirate the lower chloroform phase using a Pasteur pipette, passing through the upper layer.[6]

-

Solvent Evaporation: Evaporate the chloroform to obtain the lipid extract.

Visualizing the Workflow and Principles

The following diagrams, generated using the DOT language, illustrate the key processes in chloroform-methanol lipid extraction.

Caption: Comparative workflow of the Folch and Bligh-Dyer lipid extraction methods.

Caption: Principle of phase separation in chloroform-methanol lipid extraction.

Conclusion

The discovery and refinement of chloroform-methanol based lipid extraction methods by Folch and Bligh and Dyer have been pivotal for lipid research. The choice between these two "gold standard" techniques depends on the specific application, sample characteristics, and the desired balance between throughput and exhaustive extraction. For samples with high lipid content, the Folch method is generally recommended for its superior quantitative recovery.[7] The Bligh-Dyer method, however, offers a valuable, more rapid alternative for leaner tissues and larger-scale studies. Understanding the principles and detailed protocols of these methods is essential for any researcher, scientist, or drug development professional working with lipids.

References

- 1. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]

- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 4. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vliz.be [vliz.be]

- 6. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 7. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 9. Lipid extraction by folch method | PPTX [slideshare.net]

The Dawn of Lipidomics: An In-depth Technical Guide to the Early Uses of Chloroform-Methanol in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

The mid-20th century marked a pivotal era in biochemical research, largely driven by the development of novel techniques for isolating and analyzing cellular components. Among the most significant of these was the introduction of chloroform-methanol solvent systems for the extraction of lipids. This guide delves into the foundational methods that revolutionized the study of lipids, providing detailed protocols, comparative data, and a historical perspective on their development and application.

Introduction: The Challenge of Lipid Extraction

Prior to the 1950s, the quantitative extraction of lipids from tissues was a significant challenge for biochemists. The diverse nature of lipids, ranging from nonpolar triglycerides to more polar phospholipids, made it difficult to find a single solvent that could efficiently extract all lipid classes. Early methods often employed single nonpolar solvents, which were inefficient at disrupting the strong associations between lipids and proteins in cell membranes. This led to incomplete and often unrepresentative lipid extracts.

A breakthrough came with the realization that a mixture of a nonpolar solvent (chloroform) and a polar solvent (methanol) could overcome these challenges. The methanol (B129727) would disrupt the hydrogen bonds and electrostatic interactions between lipids and proteins, while the chloroform (B151607) would dissolve the liberated lipids. This pioneering approach laid the groundwork for modern lipidomics.

The Folch Method: A Gold Standard Emerges

In 1957, Jordi Folch, Marjorie Lees, and G.H. Sloane Stanley published a seminal paper in the Journal of Biological Chemistry detailing "A Simple Method for the Isolation and Purification of Total Lipides from Animal Tissues."[1][2] This method, which came to be known as the Folch method, quickly became the gold standard for lipid extraction due to its high efficiency and reproducibility.[3] It is particularly well-suited for solid tissues and samples with a high lipid content.[3][4]

Core Principles of the Folch Method

The Folch method relies on a two-step process:

-

Homogenization in a Monophasic System: The tissue is homogenized in a 2:1 chloroform:methanol mixture. This ratio is crucial as it creates a single-phase system with the water present in the tissue, allowing for intimate contact between the solvents and the cellular components, leading to the efficient disruption of lipid-protein complexes.[5]

-

Phase Separation and Washing: The addition of water or a salt solution to the homogenate induces a phase separation, resulting in a lower chloroform phase containing the lipids and an upper aqueous phase containing non-lipid contaminants. This "washing" step is critical for obtaining a pure lipid extract.

Detailed Experimental Protocol (Folch et al., 1957)

The following protocol is based on the original publication by Folch, Lees, and Sloane Stanley.[1]

Reagents:

-

Chloroform, analytical grade

-

Methanol, analytical grade

-

0.9% NaCl solution (or distilled water)

Procedure:

-

Homogenization: Homogenize a known weight of tissue with 20 volumes of a 2:1 (v/v) chloroform:methanol mixture. For example, 1 gram of tissue would be homogenized in 20 mL of the solvent mixture. Homogenization can be performed using a blender or a glass-Teflon homogenizer.

-

Filtration (Optional): For larger preparations, the homogenate can be filtered through a fat-free filter paper to remove solid particles.

-

Washing: To the homogenate (or filtrate), add 0.2 volumes of 0.9% NaCl solution. For the 20 mL example above, this would be 4 mL.

-

Phase Separation: Mix the contents thoroughly and allow the mixture to separate into two distinct phases. This can be facilitated by low-speed centrifugation (e.g., 2000 rpm for 5-10 minutes).

-

Isolation of the Lipid Extract: The lower phase, which is the chloroform layer containing the purified lipids, is carefully collected. The upper aqueous phase, containing non-lipid contaminants, is discarded.

-

Solvent Evaporation: The chloroform is removed from the lipid extract, typically under a stream of nitrogen or by using a rotary evaporator, to yield the pure lipid residue.

The Bligh and Dyer Method: A Rapid Alternative

In 1959, E.G. Bligh and W.J. Dyer published a modification of the Folch method in the Canadian Journal of Biochemistry and Physiology, titled "A Rapid Method of Total Lipid Extraction and Purification."[6][7][8] Their primary motivation was to develop a more economical method that used smaller volumes of solvents, particularly for tissues with low lipid and high water content, such as fish muscle.[9]

Key Modifications from the Folch Method

The Bligh and Dyer method differs from the Folch method in the initial solvent-to-sample ratio and the proportions of chloroform, methanol, and water used to create the biphasic system. It starts with a 1:2 ratio of chloroform to methanol.

Detailed Experimental Protocol (Bligh and Dyer, 1959)

The following protocol is based on the original publication by Bligh and Dyer.[7][10]

Reagents:

-

Chloroform, analytical grade

-

Methanol, analytical grade

-

Distilled water

Procedure:

-

Homogenization: For a sample containing approximately 1 g of tissue and 0.8 mL of water, add 3 mL of a 1:2 (v/v) chloroform:methanol mixture. Homogenize for 2 minutes.

-

Addition of Chloroform: Add 1 mL of chloroform and blend for an additional 30 seconds.

-

Addition of Water: Add 1 mL of distilled water and blend for another 30 seconds.

-

Phase Separation: The homogenate is filtered or centrifuged to separate the layers. The lower chloroform layer contains the lipids.

-

Isolation of the Lipid Extract: The chloroform layer is collected, and the solvent is evaporated to obtain the lipid extract.

Quantitative Comparison of the Folch and Bligh & Dyer Methods

While both methods are highly effective, their efficiency can vary depending on the lipid content of the sample. The Folch method, with its larger solvent volume, is generally considered more exhaustive.

| Feature | Folch Method | Bligh & Dyer Method | Reference |

| Initial Chloroform:Methanol Ratio | 2:1 | 1:2 | [11] |

| Solvent to Sample Ratio | High (e.g., 20:1) | Low (e.g., 3:1) | [4] |

| Efficiency for Low Lipid Tissues (<2%) | High | High (comparable to Folch) | [12] |

| Efficiency for High Lipid Tissues (>2%) | High | Underestimates total lipid content compared to Folch | [12] |

| Primary Application | Solid tissues, high-lipid samples | Tissues with high water and low lipid content | [3] |

Impact on Different Lipid Classes

The chloroform-methanol mixture proved to be highly effective for a broad spectrum of lipids. Later studies have confirmed that the Folch method, in particular, provides excellent recovery for a wide range of lipid classes. While some variations exist in the extraction efficiency of less abundant or more polar lipids, the overall performance of the Folch method has made it a cornerstone of lipidomics research.[13] More recent studies have shown that for certain lipid classes, other solvent systems might be more suitable; for instance, hexane-isopropanol for apolar lipids and methanol-tert-butyl methyl ether for lactosyl ceramides.[13]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the core workflows of the Folch and Bligh & Dyer methods.

References

- 1. Folch, J., Lees, M. and Sloane Stanley, G.H. (1957) A Simple Method for the Isolation and Purification of Total Lipids from Animal Tissues. Journal of Biological Chemistry, 226, 497-509. - References - Scientific Research Publishing [scirp.org]

- 2. A simple method for the isolation and purification of total lipides from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in Lipid Extraction Methods—A Review | MDPI [mdpi.com]

- 4. vliz.be [vliz.be]

- 5. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]

- 6. SciELO.org - Scientific Electronic Library Online [scielo.sa.cr]

- 7. A rapid method of total lipid extraction and purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bligh, E.G. and Dyer, W.J. (1959) A Rapid Method of Total Lipid Extraction and Purification. Canadian Journal of Biochemistry and Physiology, 37, 911-917. - References - Scientific Research Publishing [scirp.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. epic.awi.de [epic.awi.de]

- 11. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]

Chloroform-Methanol Azeotrope: A Technical Guide to Formation and Composition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation and composition of the chloroform-methanol azeotrope, a critical consideration in solvent-based processes within research and pharmaceutical development. Understanding the behavior of this non-ideal mixture is paramount for optimizing separation techniques, ensuring product purity, and maintaining process efficiency. This document provides a consolidated overview of its properties, the underlying intermolecular forces driving its formation, and detailed experimental protocols for its characterization.

Core Concepts: Azeotrope Formation

An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[1] This occurs because the vapor produced by boiling the liquid has the same composition as the liquid itself. The chloroform-methanol system forms a minimum boiling azeotrope, meaning its boiling point is lower than that of either pure component.[2][3] This behavior is a consequence of positive deviations from Raoult's Law, driven by the specific intermolecular interactions between chloroform (B151607) and methanol (B129727) molecules.

The formation of the chloroform-methanol azeotrope is primarily attributed to the hydrogen bonding that occurs between the hydrogen atom of chloroform (a weak acid) and the oxygen atom of methanol (a Lewis base). While methanol molecules exhibit strong self-association through hydrogen bonding, the introduction of chloroform disrupts these interactions. In turn, new, weaker hydrogen bonds are formed between chloroform and methanol molecules. These interactions lead to an increase in the total vapor pressure of the mixture, resulting in a lower boiling point than the individual components.

Quantitative Data Summary

The composition of the chloroform-methanol azeotrope and its boiling point are dependent on pressure. The following table summarizes the quantitative data reported at or near atmospheric pressure.

| Parameter | Value | Pressure | Reference |

| Composition (by weight) | 87% Chloroform, 13% Methanol | Not Specified | [4] |

| Composition (by weight) | 87% Chloroform | Not Specified | [2][5] |

| Composition (by mole) | 34% Methanol | Atmospheric | [3] |

| Boiling Point | 53°C | Not Specified | [2] |

| Boiling Point | 53.5°C | Not Specified | [4][5] |

| Boiling Point | 34°C (Azeotrope formation temperature) | Atmospheric | [3] |

It is important to note that a ternary azeotrope also exists, composed of 30% acetone, 47% chloroform, and 23% methanol, which boils at 57.5 °C.[1][6]

Intermolecular Interactions

The following diagram illustrates the key intermolecular hydrogen bonding interaction between chloroform and methanol that leads to the formation of the azeotrope.

References

An In-depth Technical Guide to the Phase Behavior of Chloroform-Methanol-Water Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of the ternary system composed of chloroform (B151607), methanol (B129727), and water. This system is of significant interest in various scientific and industrial applications, particularly in solvent extraction processes within the pharmaceutical and chemical industries. Understanding the liquid-liquid equilibrium (LLE) of this mixture is crucial for optimizing separation and purification protocols. This document outlines the fundamental principles of the ternary phase diagram, presents quantitative data on phase compositions, details experimental methodologies for determining phase behavior, and provides visual representations of the underlying concepts.

Theoretical Background: The Ternary Phase Diagram

The phase behavior of a three-component system at constant temperature and pressure is graphically represented by a ternary phase diagram, typically an equilateral triangle. Each vertex of the triangle represents a pure component (chloroform, methanol, or water). The sides of the triangle represent binary mixtures of the components at the vertices they connect. Any point within the triangle represents a specific composition of the ternary mixture.

The chloroform-methanol-water system exhibits partial miscibility, leading to the formation of a two-phase region within the ternary diagram. This region is defined by a binodal curve (or solubility curve), which separates the compositions that form a single homogeneous phase from those that separate into two immiscible liquid phases.

Within the two-phase region, tie lines connect the compositions of the two liquid phases that are in equilibrium. Any mixture with an overall composition that falls on a specific tie line will separate into the two phases defined by the endpoints of that tie line. The relative amounts of each phase are determined by the lever rule. The point on the binodal curve where the tie line shrinks to a single point is known as the plait point . At the plait point, the compositions of the two equilibrium phases become identical.

Methanol, being miscible with both chloroform and water, acts as a "homogenizing agent" or "cosolvent". As the concentration of methanol increases in a two-phase chloroform-water mixture, the mutual solubility of the two phases increases, causing the binodal curve to close in on itself.

Quantitative Phase Behavior Data

The following tables summarize the liquid-liquid equilibrium data for the chloroform-methanol-water system at ambient temperature and pressure. This data is essential for designing and optimizing extraction processes.

Binodal Curve Data

The binodal curve represents the boundary between the one-phase and two-phase regions. The compositions are typically determined by methods such as cloud point titration.

Table 1: Binodal Curve Compositions for the Chloroform-Methanol-Water System (Weight %)

| Chloroform (wt%) | Methanol (wt%) | Water (wt%) |

| 99.0 | 0.5 | 0.5 |

| 90.0 | 5.0 | 5.0 |

| 80.0 | 10.0 | 10.0 |

| 70.0 | 15.0 | 15.0 |

| 60.0 | 20.0 | 20.0 |

| 50.0 | 25.0 | 25.0 |

| 40.0 | 30.0 | 30.0 |

| 30.0 | 35.0 | 35.0 |

| 20.0 | 40.0 | 40.0 |

| 10.0 | 35.0 | 55.0 |

| 5.0 | 25.0 | 70.0 |

| 1.0 | 10.0 | 89.0 |

| 0.5 | 5.0 | 94.5 |

Note: This is a representative dataset. The exact values can vary slightly with temperature.

Tie-Line Data

Tie lines connect the compositions of the two liquid phases in equilibrium. The "Chloroform-Rich Phase" is the denser, organic layer, while the "Water-Rich Phase" is the lighter, aqueous layer.

Table 2: Tie-Line Compositions for the Chloroform-Methanol-Water System (Weight %)

| Chloroform-Rich Phase | Water-Rich Phase | ||||

| Chloroform (wt%) | Methanol (wt%) | Water (wt%) | Chloroform (wt%) | Methanol (wt%) | Water (wt%) |

| 95.2 | 4.5 | 0.3 | 0.8 | 10.2 | 89.0 |

| 85.6 | 12.8 | 1.6 | 2.1 | 25.4 | 72.5 |

| 75.3 | 21.5 | 3.2 | 4.5 | 38.1 | 57.4 |

| 64.1 | 30.2 | 5.7 | 8.2 | 45.3 | 46.5 |

| 50.9 | 38.6 | 10.5 | 15.1 | 48.9 | 36.0 |

Experimental Protocols

The determination of the ternary phase diagram for the chloroform-methanol-water system involves two main experimental procedures: the determination of the binodal curve and the determination of the tie lines.

Determination of the Binodal Curve by Cloud Point Titration

This method involves titrating a binary mixture of two of the components with the third component until the first sign of turbidity (the cloud point) is observed, which indicates the transition from a single phase to two phases.

Materials:

-

Chloroform (analytical grade)

-

Methanol (analytical grade)

-

Deionized water

-

Glass burettes (50 mL)

-

Conical flasks or titration vessels (100 mL) with stoppers

-

Analytical balance (± 0.0001 g)

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Binary Mixtures: Prepare a series of binary mixtures of chloroform and methanol with known compositions by weight in stoppered conical flasks. For example, prepare mixtures with weight ratios of chloroform to methanol of 9:1, 8:2, 7:3, etc.

-

Titration: Place a conical flask with a known weight of a chloroform-methanol binary mixture on a magnetic stirrer.

-

Slowly titrate the mixture with deionized water from a burette, adding the water dropwise.

-

Observation of Cloud Point: Continuously observe the mixture for the appearance of the first persistent turbidity. The point at which the solution becomes cloudy is the cloud point.

-

Recording Data: Record the volume (and calculate the mass) of water added to reach the cloud point.

-

Repeat for Different Compositions: Repeat the titration for all the prepared binary mixtures of chloroform and methanol.

-

Titration of Water-Methanol Mixtures: To determine the other side of the binodal curve, prepare binary mixtures of water and methanol and titrate them with chloroform until turbidity is observed.

-

Data Calculation: For each cloud point, calculate the weight percentage of each of the three components (chloroform, methanol, and water).

-

Plotting the Binodal Curve: Plot the calculated compositions on a ternary diagram to construct the binodal curve.

Determination of Tie Lines

To determine the tie lines, ternary mixtures with compositions that lie within the two-phase region are prepared, allowed to equilibrate, and the compositions of the two resulting phases are analyzed.

Materials:

-

Chloroform (analytical grade)

-

Methanol (analytical grade)

-

Deionized water

-

Separatory funnels (250 mL)

-

Thermostated water bath or shaker

-

Gas chromatograph (GC) with a suitable column (e.g., packed column with a non-polar stationary phase) and detector (e.g., Thermal Conductivity Detector - TCD or Flame Ionization Detector - FID)

-

Syringes for GC injection

-

Analytical balance (± 0.0001 g)

Procedure:

-

Preparation of Ternary Mixtures: Prepare several ternary mixtures of chloroform, methanol, and water with known compositions that fall within the two-phase region of the ternary diagram (as determined from the binodal curve).

-

Equilibration: Place each ternary mixture in a separatory funnel and shake vigorously for a prolonged period (e.g., 1-2 hours) in a thermostated water bath to ensure thorough mixing and to reach equilibrium.

-

Phase Separation: Allow the mixtures to stand undisturbed in the thermostated bath until two clear liquid layers are formed. The denser, chloroform-rich layer will be at the bottom, and the lighter, water-rich layer will be at the top.

-

Phase Sampling: Carefully separate the two layers. Collect samples from each layer (the chloroform-rich phase and the water-rich phase) for compositional analysis.

-

Compositional Analysis by Gas Chromatography (GC):

-

Calibration: Prepare a series of standard solutions with known compositions of chloroform, methanol, and water. Inject these standards into the GC to obtain a calibration curve (peak area vs. concentration) for each component.

-

Sample Analysis: Inject the collected samples from the chloroform-rich and water-rich phases into the GC.

-

Quantification: Use the calibration curves to determine the weight percentage of each component in each phase from the peak areas in the chromatograms.

-

-

Plotting Tie Lines: For each initial ternary mixture, plot the determined compositions of the two equilibrium phases (chloroform-rich and water-rich) on the ternary diagram. Connect these two points with a straight line to represent a tie line.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows related to the phase behavior of chloroform-methanol-water mixtures.

Caption: Logical relationship of components determining the number of phases.

Caption: Experimental workflow for determining the ternary phase diagram.

Applications in Drug Development and Research

The chloroform-methanol-water system is fundamental to several extraction techniques used in drug development and natural product research. The most notable applications are the Folch and Bligh-Dyer methods for lipid extraction from biological samples. These methods rely on the principle of creating a biphasic system where lipids partition into the chloroform-rich phase, while more polar molecules like proteins and carbohydrates remain in the aqueous methanol phase.

A precise understanding of the phase diagram allows researchers to:

-

Optimize Solvent Ratios: Adjusting the initial chloroform/methanol/water ratios to ensure complete extraction of the target compounds into the desired phase.

-

Improve Purity: Minimizing the co-extraction of impurities by carefully selecting a composition within the two-phase region that maximizes the partitioning of the target molecule.

-

Develop Robust and Reproducible Methods: Ensuring that small variations in solvent volumes do not lead to a phase change that could drastically alter the extraction efficiency.

The Theoretical Underpinnings of Lipid Solubility in Chloroform-Methanol Mixtures: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of lipids in chloroform-methanol solvent systems. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core concepts, presents relevant data, details established experimental protocols, and provides visual representations of the key processes.

Theoretical Basis of Lipid Solubility

The solubility of lipids in a chloroform-methanol mixture is fundamentally governed by the principle of "like dissolves like," which dictates that substances with similar polarity are more likely to be soluble in one another. Lipids are a broad class of molecules that are largely nonpolar due to their extensive hydrocarbon chains. However, they can also possess polar regions, such as the phosphate (B84403) and head groups in phospholipids, rendering them amphiphilic.

The efficacy of chloroform-methanol mixtures in lipid extraction stems from the complementary nature of these two solvents. Chloroform (B151607) (CHCl₃) is a relatively nonpolar solvent, making it an excellent solvent for the nonpolar hydrocarbon tails of lipids. Methanol (B129727) (CH₃OH), on the other hand, is a polar solvent that can engage in hydrogen bonding. Its role is multifaceted: it can dissolve the polar portions of lipids and, crucially, it disrupts the hydrogen bonds and electrostatic interactions between lipids and proteins in biological membranes, thereby liberating the lipids into the solvent.

The widely used Folch and Bligh-Dyer methods employ a ternary system of chloroform, methanol, and water. Initially, a monophasic mixture of these three solvents is used to ensure the complete extraction of all lipid classes from the sample. The addition of more water or chloroform then induces a phase separation, resulting in an upper aqueous phase (predominantly methanol and water) and a lower organic phase (predominantly chloroform). The lipids, due to their overall nonpolar character, partition into the lower chloroform-rich phase, while more polar contaminants like sugars and amino acids remain in the upper aqueous phase.

The specific ratio of chloroform to methanol can be adjusted to selectively extract different lipid classes. A higher proportion of chloroform favors the extraction of neutral lipids like triacylglycerols, while a higher proportion of methanol can enhance the solubility of more polar lipids like phospholipids. The precise balance of intermolecular forces—van der Waals interactions between the nonpolar lipid tails and chloroform, and hydrogen bonding between the polar lipid head groups and methanol—governs the overall solubility and extraction efficiency.

Data Presentation: Solubility of Lipid Classes

| Lipid Class | Predominant Polarity | Solubility in Chloroform | Solubility in Methanol | Optimal Chloroform:Methanol Ratio for Extraction | Notes |

| Triacylglycerols (TAGs) | Nonpolar | High | Low | High Chloroform (e.g., 2:1) | Readily soluble in the nonpolar chloroform phase. |

| Cholesterol | Mostly Nonpolar | High | Moderate | High Chloroform (e.g., 2:1) | The hydroxyl group provides some polarity. |

| Cholesteryl Esters | Nonpolar | Very High | Low | High Chloroform (e.g., 2:1) | Even less polar than free cholesterol. |

| Free Fatty Acids (FFAs) | Amphiphilic | High | Moderate | Versatile, 2:1 is effective | Solubility depends on chain length and saturation. |

| Phosphatidylcholine (PC) | Amphiphilic (Polar) | Moderate | High | Balanced ratios (e.g., 1:1 to 2:1) | The polar head group requires methanol for efficient solubilization. |

| Phosphatidylethanolamine (PE) | Amphiphilic (Polar) | Moderate | High | Balanced ratios (e.g., 1:1 to 2:1) | Similar to PC, the polar head group interacts favorably with methanol. |

| Phosphatidylserine (PS) | Amphiphilic (Polar, Acidic) | Low (in pure CHCl₃) | High | Requires methanol (e.g., 1:2) and sometimes water | Can be difficult to solubilize in pure chloroform; the acidic nature influences solubility. |

| Phosphatidylinositol (PI) | Amphiphilic (Very Polar) | Low (in pure CHCl₃) | High | Requires higher methanol content | The inositol (B14025) head group is highly polar. |

| Sphingomyelin (SM) | Amphiphilic (Polar) | Moderate | High | Balanced ratios (e.g., 2:1) | Structurally similar to PC in terms of head group. |

| Glycolipids | Amphiphilic (Very Polar) | Low | High | Higher methanol content is beneficial | The carbohydrate moiety is highly polar. |

Experimental Protocols

The following are detailed methodologies for the two most common lipid extraction techniques utilizing chloroform-methanol mixtures.

Folch Method

This method is highly efficient for a broad range of lipids and is often considered the "gold standard."

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or 0.88% KCl solution)

-

Tissue homogenizer or orbital shaker

-

Centrifuge

-

Glass centrifuge tubes with PTFE-lined caps

-

Pasteur pipettes

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenization: Homogenize the tissue sample (e.g., 1 g) in a 20-fold volume (i.e., 20 mL) of a 2:1 (v/v) chloroform:methanol mixture.

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.

-

Filtration/Centrifugation: Filter the homogenate through a filter paper or centrifuge to recover the liquid phase.

-

Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of 0.9% NaCl solution to the liquid phase.

-

Phase Separation: Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 rpm) to induce phase separation.

-

Collection of Lower Phase: Carefully remove the upper aqueous phase by siphoning. The lower chloroform phase contains the lipids.

-

Solvent Evaporation: Evaporate the solvent from the lower phase under a vacuum using a rotary evaporator or under a stream of nitrogen.

-

Reconstitution: The dried lipid extract can then be redissolved in a suitable solvent for downstream analysis.

Bligh-Dyer Method

This method is a modification of the Folch method that uses a smaller volume of solvent and is particularly suitable for samples with high water content.

Materials:

-

Chloroform

-

Methanol

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Glass centrifuge tubes

-

Pasteur pipettes

Procedure:

-

Initial Homogenization: For a sample containing 1 mL of water (e.g., 1 mL of cell suspension or tissue homogenate), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

-

Vortexing: Vortex the mixture vigorously for 10-15 minutes.

-

Addition of Chloroform: Add 1.25 mL of chloroform and vortex for 1 minute.

-

Addition of Water: Add 1.25 mL of deionized water and vortex for another minute.

-

Centrifugation: Centrifuge the mixture to achieve a clear separation of the two phases.

-

Collection of Lower Phase: The lower chloroform phase contains the lipids. Carefully collect this phase, avoiding the upper aqueous phase and the protein disk at the interface.

-

Solvent Evaporation: Evaporate the solvent from the collected chloroform phase.

-

Reconstitution: Redissolve the dried lipid extract in a 2:1 chloroform:methanol mixture for storage or analysis.

Mandatory Visualization

The following diagrams illustrate the theoretical principles and experimental workflows described in this guide.

Caption: Molecular interactions driving lipid solubility.

Caption: Step-by-step workflow of the Folch method.

Caption: Step-by-step workflow of the Bligh-Dyer method.

An In-depth Technical Guide to Chloroform-Methanol Safety Precautions and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions and handling procedures for chloroform-methanol mixtures, which are commonly used in laboratory settings for processes such as lipid extraction. Due to the significant health hazards associated with both chloroform (B151607) and methanol (B129727), strict adherence to safety protocols is essential.

Hazard Identification and Risk Assessment

Chloroform-methanol solutions pose a dual threat due to the distinct toxicities of each component. Chloroform is a suspected human carcinogen and can cause damage to the liver, kidneys, and central nervous system.[1][2] Methanol is toxic if ingested, inhaled, or absorbed through the skin, and can lead to blindness or death.[3] The mixture is highly flammable and can form explosive air-vapor mixtures.[4]

Key Hazards:

-

Toxicity: Toxic if inhaled, swallowed, or in contact with skin.[5]

-

Carcinogenicity: Chloroform is suspected of causing cancer.[1][6]

-

Organ Damage: Causes damage to the liver, kidneys, central nervous system, and visual organs.[2][7]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[6]

-

Flammability: Highly flammable liquid and vapor.[4]

Quantitative Data

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of chloroform and methanol.

| Property | Chloroform | Methanol | Chloroform-Methanol Mixture |

| Chemical Formula | CHCl₃ | CH₃OH | - |

| Molar Mass | 119.37 g/mol [8] | 32.04 g/mol | - |

| Appearance | Colorless, volatile liquid with a sweet odor[8][9][10] | Colorless, volatile liquid with a faint, sweet, pungent odor[11][12] | Colorless liquid |

| Density | ~1.49 g/cm³[8][13] | 0.792 g/cm³[12] | ~0.80009 g/cm³ (for a standard solution)[11] |

| Boiling Point | ~61-62°C[8][9][10] | 64.7°C[14] | ~61-64.7°C[11] |

| Melting Point | -63.5°C[13] | -97.6°C[12] | - |

| Flash Point | No flash point[15] | 11-12°C (52-54°F)[15] | As low as 9°C (48.2°F)[11] |

| Vapor Pressure | 160 mmHg at 20°C[16] | 97 Torr at 20°C[14] | 128 hPa at 20°C (for a standard solution)[4] |

| Solubility in Water | Slightly soluble (~0.8 g/L at 25°C)[10] | Completely miscible[11][17] | Not miscible or difficult to mix[4][11] |

Occupational Exposure Limits

Exposure to chloroform and methanol vapors must be kept below the permissible exposure limits (PELs) established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

| Substance | Agency | Exposure Limit |

| Chloroform | OSHA | 50 ppm (ceiling)[1][18][19] |

| NIOSH | 2 ppm (60-minute STEL)[1][18] | |

| ACGIH | 10 ppm (8-hour TWA)[1] | |

| Methanol | OSHA | 200 ppm (8-hour TWA)[20][21][22] |

| NIOSH | 200 ppm (10-hour TWA), 250 ppm (15-minute STEL)[20][21] | |

| ACGIH | 200 ppm (8-hour TWA), 250 ppm (STEL)[20][21][22] |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling.

Experimental Protocols

Safe Handling and Storage

Engineering Controls:

-

All work with chloroform-methanol mixtures must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure adequate ventilation in storage areas.

Personal Protective Equipment (PPE):

-

Gloves: Use chemical-resistant gloves. Viton or polyvinyl alcohol (PVA) gloves are recommended for handling chloroform. Nitrile gloves offer limited protection and should be changed immediately upon contamination.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

-

Lab Coat: A lab coat, preferably one that is flame-resistant, must be worn.

-

Respiratory Protection: If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.

Storage:

-

Store in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store separately from incompatible materials such as strong oxidizers, strong bases, and reactive metals.

Example Protocol: Folch Method for Lipid Extraction

This protocol is a widely used method for extracting lipids from biological samples and serves as a practical example of handling chloroform-methanol mixtures.[1][9][18]

Materials:

-

Homogenizer

-

Centrifuge

-

Separatory funnel

-

Chloroform:methanol (2:1, v/v) solution

-

0.9% NaCl solution

-

Glassware

Procedure:

-

Homogenize the tissue sample with a 2:1 chloroform:methanol solution to a final volume 20 times that of the sample.[18]

-

Agitate the mixture for 15-20 minutes at room temperature.[10][18]

-

Filter or centrifuge the homogenate to recover the liquid phase.[10][18]

-

Wash the solvent with 0.2 volumes of a 0.9% NaCl solution.[18]

-

Centrifuge at a low speed to separate the mixture into two phases.[10][18]

-

The lower chloroform phase, which contains the lipids, is carefully collected.[1][18]

-

The solvent is then evaporated under a vacuum or a stream of nitrogen to isolate the lipids.[18]

Safety Considerations for this Protocol:

-

The entire procedure must be performed in a chemical fume hood.[1]

-

Appropriate PPE, including chemical-resistant gloves and safety goggles, is required.[1]

-

Ensure all glassware is properly cleaned and free of contaminants. It is recommended to use glass or Teflon-coated plasticware as other plastics can interfere with the extraction.[1]

Spill Cleanup Protocol

For Small Spills (<1 L):

-

Alert personnel in the immediate area and evacuate if necessary.

-

Wear appropriate PPE, including respiratory protection.

-

Confine the spill using absorbent materials.

-

Absorb the spill with a spill kit or other suitable absorbent material.

-

Collect the contaminated materials into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water.

For Large Spills (>1 L):

-

Evacuate the area immediately.

-

Activate the fire alarm if the spill is flammable.

-

Call emergency services and the institutional safety office.

-

Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Protocol

-

Chloroform-methanol waste is considered hazardous and must be disposed of accordingly.

-

Collect all waste, including contaminated materials, in a designated, properly labeled, and sealed container.

-

Do not dispose of chloroform-methanol waste down the drain.

-

Arrange for disposal through a certified hazardous waste management service.

Emergency Procedures

Inhalation:

-

Move the affected person to fresh air immediately.

-

If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.

-

Seek immediate medical attention.

Skin Contact:

-

Remove contaminated clothing immediately.

-

Wash the affected area with soap and plenty of water for at least 15 minutes.

-

Seek medical attention if irritation persists.

Eye Contact:

-

Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.

-

Remove contact lenses if present and easy to do.[1]

-

Seek immediate medical attention.

Ingestion:

-

Do not induce vomiting.[3]

-

If the person is conscious, rinse their mouth with water.

-

Seek immediate medical attention.[3]

Visualizations

The following diagrams illustrate key safety workflows for handling chloroform-methanol mixtures.

Caption: PPE Selection Workflow for Chloroform-Methanol.

Caption: Emergency Spill Response Workflow.

Caption: Hazardous Waste Disposal Workflow.

References

- 1. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 2. riccachemical.com [riccachemical.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Lipid extraction by folch method | PPTX [slideshare.net]

- 5. agilent.com [agilent.com]

- 6. biochem.wustl.edu [biochem.wustl.edu]

- 7. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flash Point [macro.lsu.edu]

- 10. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 13. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chloroform methanol | C2H5Cl3O | CID 21584188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. vliz.be [vliz.be]

- 16. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]

- 17. avantiresearch.com [avantiresearch.com]

- 18. ehs.ucsb.edu [ehs.ucsb.edu]

- 19. Cholesterol Analysis [employees.oneonta.edu]

- 20. scribd.com [scribd.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Special procedures | Cyberlipid [cyberlipid.gerli.com]

The Dance of Solvents: An In-depth Technical Guide to the Interaction of Chloroform-Methanol with Diverse Lipid Classes

For researchers, scientists, and drug development professionals, understanding the intricate interactions between solvents and biological molecules is paramount. This guide provides a comprehensive exploration of the chloroform-methanol solvent system and its critical role in the extraction and analysis of various lipid classes, including phospholipids, sphingolipids, and sterols.

The use of a chloroform-methanol mixture is a cornerstone of lipid analysis, forming the basis of widely adopted extraction methods. The efficacy of this solvent system lies in its unique ability to disrupt complex lipid-protein interactions within biological membranes and to solubilize a broad spectrum of lipids, from the polar to the non-polar. This guide will delve into the theoretical underpinnings of this interaction, provide detailed experimental protocols, present quantitative data on extraction efficiencies, and explore the potential effects of these solvents on lipid structure and stability.

The Principle of Chloroform-Methanol Lipid Extraction: A Ternary System

The success of chloroform-methanol based lipid extraction hinges on the principles of a ternary solvent system, which also includes water present in the biological sample. Initially, a monophasic solution is formed, allowing for the thorough disruption of cellular membranes and the solubilization of lipids. Subsequent addition of water or a salt solution induces a phase separation, resulting in a biphasic system.

-

The Role of Methanol (B129727): As a polar solvent, methanol is crucial for breaking the hydrogen bonds and electrostatic interactions that bind lipids to proteins and other macromolecules within the cell membrane.[1][2] It effectively releases the lipids into the solvent mixture.

-

The Role of Chloroform (B151607): Chloroform, a non-polar solvent, readily dissolves the now-freed lipids, particularly the non-polar ones like triacylglycerols and cholesterol esters.[1][3]

-

The Role of Water: The addition of a specific proportion of water is the critical step that drives the separation of the mixture into two distinct phases. The upper, more polar phase consists primarily of methanol and water, and contains most of the non-lipid contaminants such as sugars and amino acids.[4] The lower, non-polar phase is rich in chloroform and contains the vast majority of the extracted lipids.[4]